N-(2-chlorophenyl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c19-13-5-1-2-6-14(13)21-15(24)10-26-18-12(4-3-9-20-18)17-22-16(23-25-17)11-7-8-11/h1-6,9,11H,7-8,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUQCWMYRGLAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a chlorophenyl group and a thioacetamide moiety linked to a pyridine and oxadiazole structure, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:
These findings suggest that the oxadiazole and thioacetamide components may contribute to the observed anticancer effects through mechanisms involving apoptosis and inhibition of key signaling pathways.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. Compounds featuring the oxadiazole ring have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | Activity | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | Effective inhibition | |
| 1,3,4-Oxadiazole derivatives | Escherichia coli | Effective inhibition |
These compounds are believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Mechanistic Insights
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as alkaline phosphatase (ALP), which is crucial in various cellular processes.
- Induction of Apoptosis : The presence of the thioamide group may enhance pro-apoptotic signaling pathways in cancer cells.
- Disruption of Cellular Metabolism : The structural features may allow these compounds to interfere with key metabolic pathways in both cancerous and microbial cells.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation of Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Preparation Methods
Cyclopropanecarboxamidoxime Preparation
Oxadiazole Ring Formation
- Method A : Reaction with cyanogen bromide
- Reagents : Cyanogen bromide, triethylamine, dichloromethane
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 68%
- Method B : Cyclization with CDI (1,1'-Carbonyldiimidazole)
Table 1 : Comparison of Oxadiazole Synthesis Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | Cyanogen Br | DCM | 12 | 68 |
| B | CDI | THF | 6 | 75 |
Functionalization of Pyridine Core
The pyridine ring is functionalized at the 3-position with the oxadiazole moiety and at the 2-position with a thiol group.
Suzuki-Miyaura Coupling for Oxadiazole Attachment
Thiol Group Introduction
- Reagents : Thiourea, H₂SO₄
- Conditions : Reflux in ethanol for 3 hours, followed by alkaline hydrolysis.
- Yield : 65%
Synthesis of N-(2-Chlorophenyl)-2-Chloroacetamide
- Reagents : 2-Chloroaniline, chloroacetyl chloride
- Base : Pyridine (scavenges HCl)
- Solvent : Dichloromethane
- Conditions : 0°C to room temperature, 2 hours.
- Yield : 92%
Thioether Bond Formation
The final coupling involves nucleophilic substitution between the pyridine-2-thiol and chloroacetamide.
- Base : K₂CO₃
- Solvent : DMF
- Conditions : Nitrogen atmosphere, 50°C, 6 hours.
- Yield : 58%
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Critical Parameters :
- Exclusion of moisture to prevent hydrolysis of the chloroacetamide.
- Use of radical inhibitors (e.g., BHT) to suppress disulfide formation.
Optimization Studies and Yield Improvement
Solvent Screening for Thioether Formation
Table 2 : Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| DMSO | 46.7 | 51 |
| Acetone | 20.7 | 34 |
| THF | 7.5 | 28 |
Polar aprotic solvents like DMF maximize ionic intermediate stability, enhancing reactivity.
Base Optimization
Table 3 : Base Selection for Thioether Coupling
| Base | pKa | Yield (%) |
|---|---|---|
| K₂CO₃ | 10.3 | 58 |
| Cs₂CO₃ | 10.7 | 62 |
| Et₃N | 10.7 | 45 |
| DBU | 13.5 | 38 |
Cs₂CO₃ provided superior yields due to enhanced nucleophilicity of the thiolate ion.
Characterization and Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 8.15 (s, 1H, oxadiazole-H), 7.42–7.38 (m, 4H, aromatic), 4.32 (s, 2H, SCH₂), 2.11–2.05 (m, 1H, cyclopropane-H), 1.02–0.98 (m, 4H, cyclopropane-CH₂).
- HPLC Purity : 98.6% (C18 column, 70:30 MeOH/H₂O).
- MS (ESI+) : m/z 417.1 [M+H]⁺.
Scale-Up Considerations and Process Challenges
- Cyclopropane Stability : The cyclopropane ring is prone to ring-opening under strongly acidic or basic conditions. Neutral pH must be maintained during workup.
- Thiol Oxidation : Use of N₂ sparging and antioxidants (e.g., ascorbic acid) prevents disulfide byproduct formation.
- Cost Drivers : Pd catalysts account for 42% of raw material costs. Catalyst recycling protocols can reduce expenses.
Alternative Routes and Emerging Methodologies
Microwave-Assisted Synthesis
Flow Chemistry Approaches
- Reactors : Microfluidic chip with immobilized Pd catalyst
- Throughput : 12 g/h with 89% conversion.
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?
Methodological Answer: The synthesis typically involves multi-step routes:
Oxadiazole Formation : Cyclopropyl-substituted oxadiazole intermediates are prepared via cyclization of acylhydrazides with nitriles under acidic or thermal conditions .
Thioether Linkage : The thioacetamide moiety is introduced via nucleophilic substitution between a pyridyl-thiol intermediate and 2-chloroacetamide derivatives. This step often uses polar aprotic solvents (e.g., dimethylformamide) and bases like potassium carbonate to facilitate reactivity .
Final Coupling : The chlorophenyl group is attached through condensation reactions, requiring controlled temperatures (e.g., 60–80°C) and catalysts such as triethylamine .
Key Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopropyl protons at δ 1.0–1.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and oxadiazole carbons .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+ calculated for C₁₈H₁₆ClN₃O₂S: 382.0721) .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as dihedral angles between the pyridine and oxadiazole rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive steps .
- Catalysis : Triethylamine or 4-dimethylaminopyridine (DMAP) accelerates condensation reactions, reducing side-product formation .
- Temperature Control : Maintaining 60–70°C during cyclopropane coupling minimizes decomposition .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity .
Q. How can computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For this compound, the oxadiazole ring (HOMO: −6.2 eV) is electron-deficient, favoring nucleophilic attacks .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution, identifying the sulfur atom in the thioacetamide group as a reactive hotspot (−0.35 e) .
- FTIR Simulations : Validate experimental spectra by correlating C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) with theoretical vibrational modes .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to reduce variability .
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace byproducts (e.g., unreacted chlorophenyl intermediates) that may skew results .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclopropyl with fluorophenyl) to isolate pharmacophoric motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
